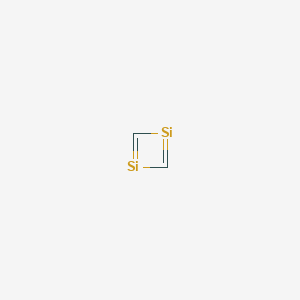
1,3-Disilacyclobutadien
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Disilacyclobutadien is a unique organosilicon compound characterized by a four-membered ring containing two silicon atoms and two carbon atoms. This compound is of significant interest in the field of organometallic chemistry due to its unusual bonding and electronic properties. The presence of silicon atoms in the ring structure imparts unique reactivity and stability compared to its carbon analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Disilacyclobutadien can be synthesized through various methods, including the reaction of disilacyclobutene with a strong base or the reduction of disilacyclobutadiene derivatives. One common method involves the dehydrohalogenation of 1,3-dihalodisilanes using a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, potential industrial production methods could involve the optimization of existing synthetic routes to scale up the process. This would include the development of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Disilacyclobutadien undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disilacyclobutadiene oxides.
Reduction: Reduction reactions can lead to the formation of disilacyclobutanes.
Substitution: The silicon atoms in the ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like halogens or alkyl groups can be introduced using reagents such as halogenating agents or alkyl halides.
Major Products Formed
Oxidation: Disilacyclobutadiene oxides.
Reduction: Disilacyclobutanes.
Substitution: Various substituted disilacyclobutadienes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Disilacyclobutadien has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential as a bioactive molecule, although its applications in biology are still in the early stages.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Disilacyclobutadien involves its ability to participate in various chemical reactions due to the presence of silicon atoms in the ring. The silicon atoms can stabilize negative charges, making the compound a good nucleophile. Additionally, the ring strain in the four-membered ring makes it highly reactive, allowing it to participate in cycloaddition reactions and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutadiene: A carbon analog with a similar four-membered ring structure but without silicon atoms.
1,3-Disilacyclobutene: A related compound with a similar structure but different reactivity due to the presence of a double bond.
1,3-Dihalodisilanes: Precursors used in the synthesis of 1,3-Disilacyclobutadien.
Uniqueness
This compound is unique due to the presence of silicon atoms in the ring, which imparts different electronic properties and reactivity compared to its carbon analogs. The silicon atoms provide increased stability and the ability to participate in a wider range of chemical reactions, making it a valuable compound in organometallic chemistry.
Propiedades
Fórmula molecular |
C2H2Si2 |
|---|---|
Peso molecular |
82.21 g/mol |
InChI |
InChI=1S/C2H2Si2/c1-3-2-4-1/h1-2H |
Clave InChI |
SNHYUCHBJJMFCY-UHFFFAOYSA-N |
SMILES canónico |
C1=[Si]C=[Si]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


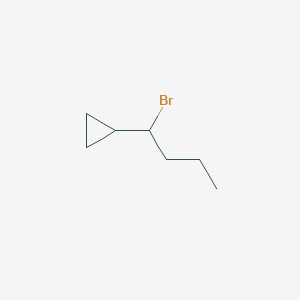

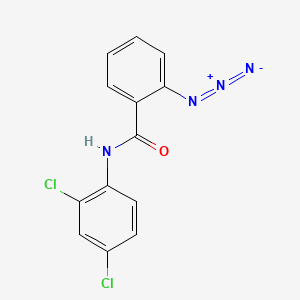
![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)
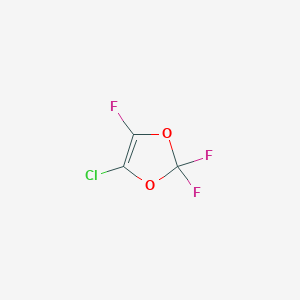
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
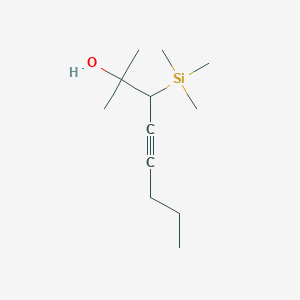
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
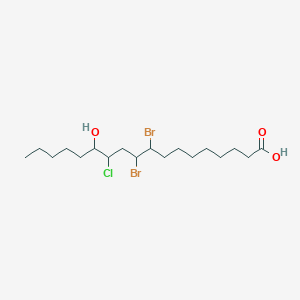
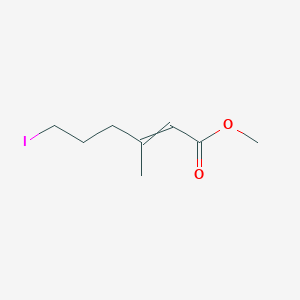
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
